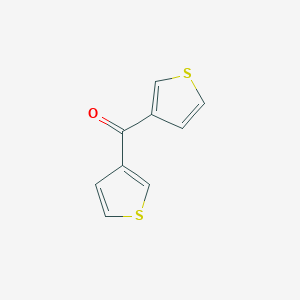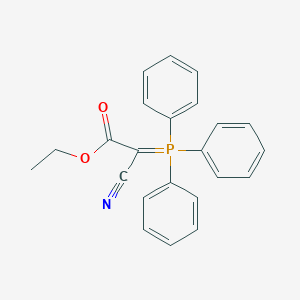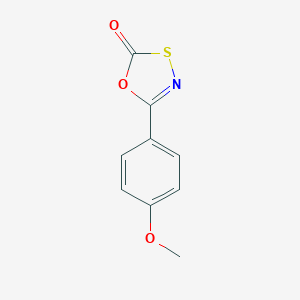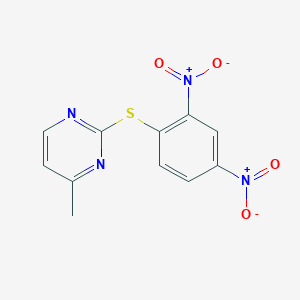
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine, also known as BNPS-skatole, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been found to have a variety of biochemical and physiological effects. We will also list future directions for research on this compound.
Mecanismo De Acción
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine inhibits PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC by diacylglycerol and other activators. The inhibition of PKC by 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to be reversible and competitive.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on PKC, 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to have a variety of other biochemical and physiological effects. These include inhibition of DNA synthesis, modulation of calcium channels, and inhibition of the mitochondrial permeability transition pore. 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine in lab experiments is its potency as a PKC inhibitor. This allows researchers to study the role of PKC in various biological processes. However, one limitation of using 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine is its potential for off-target effects. Researchers must carefully control for these effects to ensure that their results are specific to PKC inhibition.
Direcciones Futuras
There are many potential future directions for research on 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine. One area of interest is the development of more selective PKC inhibitors that do not have off-target effects. Another area of interest is the use of 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, researchers may investigate the role of PKC in various biological processes and the potential for PKC inhibition as a therapeutic strategy.
Métodos De Síntesis
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine can be synthesized by reacting 2,4-dinitrophenylsulfenyl chloride with 4-methylpyrimidine in the presence of a base such as triethylamine. The reaction yields 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine as a yellow powder. The purity of the compound can be improved by recrystallization from organic solvents.
Aplicaciones Científicas De Investigación
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine is widely used in scientific research as a potent inhibitor of PKC. PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. Inhibition of PKC by 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to have a variety of biological effects, including inhibition of cell growth, induction of apoptosis, and modulation of ion channels and transporters.
Propiedades
Número CAS |
71160-32-2 |
|---|---|
Nombre del producto |
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine |
Fórmula molecular |
C11H8N4O4S |
Peso molecular |
292.27 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)sulfanyl-4-methylpyrimidine |
InChI |
InChI=1S/C11H8N4O4S/c1-7-4-5-12-11(13-7)20-10-3-2-8(14(16)17)6-9(10)15(18)19/h2-6H,1H3 |
Clave InChI |
ZYDWRNHCAYNNMW-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=NC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
71160-32-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



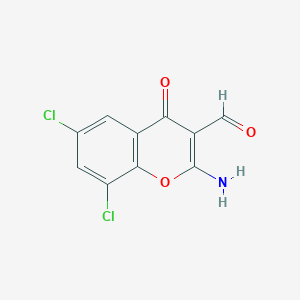
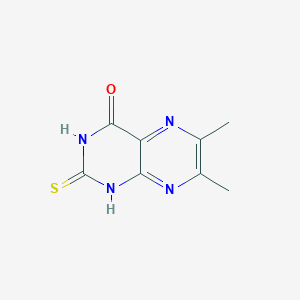
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
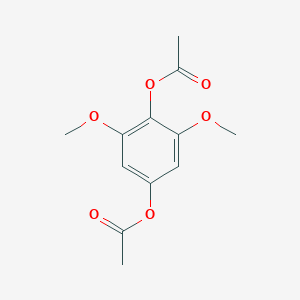
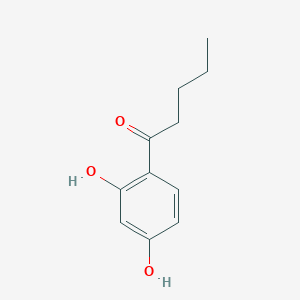
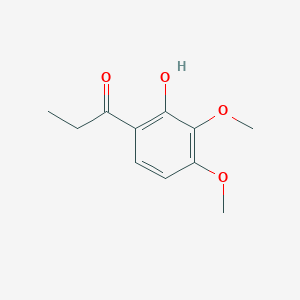
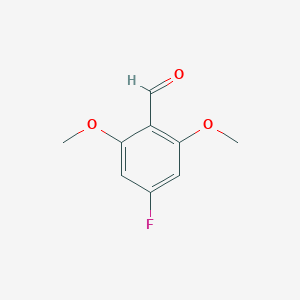
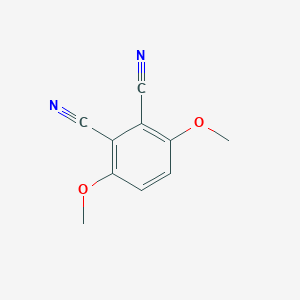
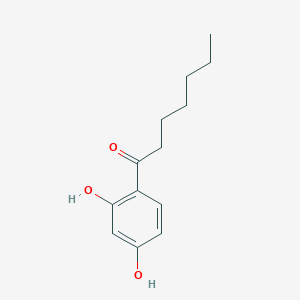
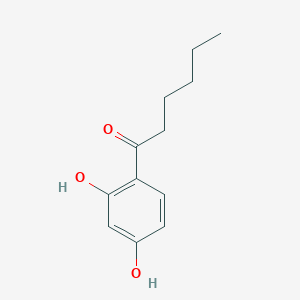
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
